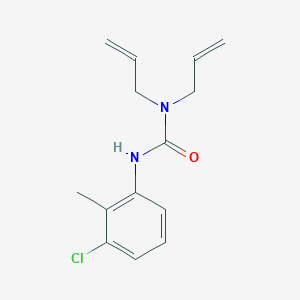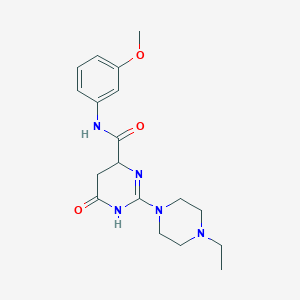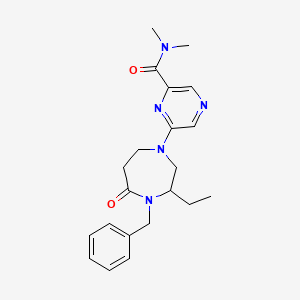
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and horticulture for over 50 years. It is a white, crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Diuron is a member of the urea herbicide family and is commonly used to control weeds in crops such as cotton, soybeans, and sugarcane.
Wirkmechanismus
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. This inhibition causes chlorosis, or yellowing of the leaves, and eventually leads to plant death.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. It can also accumulate in the soil and groundwater, leading to long-term environmental contamination. This compound has been found to have endocrine-disrupting effects on some aquatic organisms, which can lead to reproductive and developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea is a widely used herbicide that has been extensively studied in the laboratory and in the field. It is a useful tool for studying the effects of herbicides on plant physiology and ecology. However, its toxicity and potential environmental impacts must be taken into consideration when using it in experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea. These include:
1. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
2. Studying the long-term effects of this compound on soil and groundwater contamination.
3. Investigating the potential health effects of this compound on humans and other mammals.
4. Developing alternative herbicides that are less toxic and have fewer environmental impacts.
5. Studying the effects of this compound on non-target organisms, such as bees and other pollinators.
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It acts as a photosystem II inhibitor, leading to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. This compound has both advantages and limitations for use in laboratory experiments, and there are several areas of future research that could be explored.
Synthesemethoden
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with diallylamine in the presence of a catalyst. The reaction produces this compound as the main product along with some impurities. The impurities can be removed by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
Eigenschaften
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-9-17(10-5-2)14(18)16-13-8-6-7-12(15)11(13)3/h4-8H,1-2,9-10H2,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRNEGVPURHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)

![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)
![3'-(1-methoxyethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5348846.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)
![1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)
![3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5348887.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate](/img/structure/B5348895.png)
